beta-D-Ribofuranose
Description
Historical Context of D-Ribose (B76849) and its Furanose Form in Biochemical Discoveries
The journey into the world of nucleic acids and their components began in the late 19th and early 20th centuries. A pivotal moment in this exploration was the discovery of D-ribose. The German chemist Emil Fischer is credited with the initial discovery of ribose in the mid-19th century, a contribution that was part of his broader, Nobel Prize-winning work on sugars. nih.gov However, it was the Russian-American biochemist Phoebus Levene who, in 1909, isolated D-ribose from yeast ribonucleic acid (RNA) and correctly identified it as a naturally occurring pentose (B10789219) sugar. nih.govgatech.eduacs.org This discovery was a significant milestone, as it established D-ribose as an essential component of a major class of biological macromolecules. psu.edu
Initially, the structure of ribose was understood in its linear, open-chain form. However, further research revealed that, like other monosaccharides, ribose exists in solution as a mixture of cyclic forms in equilibrium. google.com These cyclic structures are the result of an intramolecular hemiacetal formation between the aldehyde group at C1 and one of the hydroxyl groups. This cyclization can result in a five-membered ring, known as a furanose, or a six-membered ring, called a pyranose. While the pyranose form is more stable in solution, it is the furanose form of ribose that is found in nucleic acids and other key biological molecules. madridge.orgrsc.org The elucidation of this furanose structure was crucial for understanding the three-dimensional architecture of RNA.
Significance of Beta-D-Ribofuranose as a Fundamental Carbohydrate Moiety in Biological Systems
The significance of this compound in biological systems is profound and widespread. Its most prominent role is as the central sugar component of ribonucleic acid (RNA). In RNA, repeating units of this compound are linked by phosphodiester bonds to form the sugar-phosphate backbone of the molecule. umaryland.edu This backbone provides the structural framework upon which the nitrogenous bases (adenine, guanine, cytosine, and uracil) are attached, carrying the genetic information necessary for protein synthesis and other cellular functions. psu.edu
Beyond its role in RNA, this compound is a key constituent of several other vital biomolecules. It forms the core of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, where the high-energy phosphate (B84403) bonds are attached to the ribose moiety. nih.gov Furthermore, it is a fundamental component of essential coenzymes, including nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are critical for cellular respiration and various metabolic redox reactions. psu.edu The universal presence of this compound in these fundamental molecules underscores its central role in the biochemistry of all known life forms. nih.gov
Overview of Key Research Trajectories Involving this compound
The central role of this compound has spurred numerous avenues of scientific inquiry. A significant area of research focuses on the synthesis of this compound analogs. These modified versions of the sugar are instrumental in the development of antiviral and anticancer drugs. By altering the structure of the ribofuranose ring, scientists can create molecules that interfere with viral replication or cell proliferation. nih.gov
Another critical research trajectory is the detailed conformational analysis of this compound. The flexibility of the furanose ring, which can adopt various puckered conformations (often described as 'N' and 'S' type), has a profound impact on the structure and function of nucleic acids. researchgate.net Understanding these conformational preferences is key to deciphering the intricacies of RNA folding and its interactions with other molecules.
Furthermore, the study of this compound is central to investigations into the origin of life, particularly within the framework of the "RNA world" hypothesis. This hypothesis posits that RNA, with its dual capacity for storing genetic information and catalyzing chemical reactions, was the primary form of life before the evolution of DNA and proteins. A key challenge in this field is to understand how this compound could have been selectively synthesized and incorporated into nucleotides under prebiotic conditions. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-TXICZTDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189975 | |
| Record name | beta-D-Ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36468-53-8 | |
| Record name | beta-D-Ribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Ribofuranose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVV837V11N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural and Conformational Analysis of Beta D Ribofuranose
Furanose Ring Conformations and Pseudorotation Pathways
The five-membered furanose ring of beta-D-ribofuranose is not planar but exists in various puckered conformations to relieve torsional strain. proteopedia.org These conformations can be described by a pseudorotation pathway, a concept introduced to characterize the continuum of puckered states in five-membered rings. ias.ac.inresearchgate.net
Furanose Puckering Dynamics
Furanose rings undergo dynamic interconversion between different puckered states. The most common conformations observed in furanose rings, particularly in nucleic acids, are the C2'-endo (South) and C3'-endo (North) puckers. researchgate.netglenresearch.comproteopedia.org In the C3'-endo conformation, the C3' atom is displaced to the same side of the plane defined by C1'-O4'-C4' as the C5' atom, while in the C2'-endo conformation, the C2' atom is displaced to this side. researchgate.netproteopedia.org These two major conformations are separated by relatively low energy barriers. researchgate.net
Other possible furanose puckering modes include envelope (E) and twist (T) conformations. Envelope conformations have one atom out of the plane defined by the other four ring atoms (e.g., E0, E4), while twist conformations have two adjacent atoms displaced on opposite sides of the plane (e.g., 2T3). proteopedia.org The specific conformation is determined by the displacement of ring atoms relative to a reference plane. proteopedia.org
Pseudorotation Parameters (Altona & Sundaralingam)
The puckering of a five-membered ring can be quantitatively described using two parameters: the amplitude of puckering (τm or Φm) and the phase angle of pseudorotation (P). ias.ac.inresearchgate.netx3dna.orgu-tokyo.ac.jp The Altona and Sundaralingam method, widely used for conformational analysis of furanose rings in nucleosides and nucleotides, defines these parameters based on the endocyclic torsion angles of the ring. ias.ac.inresearchgate.netx3dna.orgu-tokyo.ac.jp
The phase angle P describes the position of the conformation along the pseudorotation pathway, which cycles through various envelope and twist forms. proteopedia.orgresearchgate.netx3dna.org The amplitude τm indicates the degree of puckering. ias.ac.inresearchgate.netx3dna.orgu-tokyo.ac.jp For sugars in nucleic acid structures, the C3'-endo conformation typically corresponds to a phase angle P around 0-36 degrees (North region), while the C2'-endo conformation is associated with a phase angle P around 144-180 degrees (South region). researchgate.netx3dna.org
Table 1: Approximate Pseudorotation Phase Angle Ranges for Common Furanose Puckers
| Pucker Type | Phase Angle (P) Range | Region |
| C3'-endo | ~0° to 36° | North |
| C2'-endo | ~144° to 180° | South |
| E0 | ~54° | |
| E4 | ~234° | |
| 2T3 | ~18° |
Note: These ranges are approximate and can vary slightly depending on the specific molecule and environment. researchgate.netx3dna.org
Factors Influencing Conformational Preferences
Several factors influence the conformational preferences of the this compound ring. These include stereoelectronic effects, such as the anomeric effect, and steric interactions between the hydroxyl groups and other substituents. nih.govglenresearch.comresearchgate.nettandfonline.comamazonaws.com
The anomeric effect is a stereoelectronic phenomenon that influences the preferred orientation of substituents at the anomeric carbon (C1'). amazonaws.comnd.eduwikipedia.org In furanose rings, both endo-anomeric (involving the ring oxygen O4') and exo-anomeric (involving the exocyclic substituent at C1') effects can play a role. researchgate.netamazonaws.comresearchgate.net These effects involve stabilizing interactions between lone pairs on oxygen atoms and antibonding orbitals of adjacent bonds, influencing the distribution of electron density and thus conformational stability. amazonaws.comnd.eduwikipedia.org
Glycosidic Bond Stereochemistry and Orientation
In nucleosides and nucleotides containing this compound, the glycosidic bond connects the anomeric carbon (C1') of the sugar to a nitrogen atom of the nucleobase (N1 for pyrimidines, N9 for purines). The orientation of the nucleobase relative to the sugar ring is described by the glycosidic torsion angle (χ). qmul.ac.uk
The glycosidic bond can adopt different orientations, primarily syn and anti conformations. qmul.ac.uknih.gov The anti conformation is generally preferred in standard B-form DNA and A-form RNA helices, where the nucleobase is oriented away from the sugar ring. qmul.ac.uknih.govnih.gov In the anti conformation, the O4'-C1' bond of the sugar is approximately antiperiplanar to the N1-C2 bond in pyrimidines or the N9-C4 bond in purines. qmul.ac.uk
While the anti conformation is prevalent, the syn conformation, where the nucleobase is positioned over the sugar ring, can also occur, particularly in certain nucleic acid structures like Z-DNA or in modified nucleosides. qmul.ac.uknih.govnih.gov The stereochemistry and orientation of the glycosidic bond are influenced by factors such as the sugar pucker and steric interactions with the nucleobase. qmul.ac.uknih.gov
Structural Dynamics in Aqueous Solution and Solid State
The conformation of this compound is not rigid but undergoes dynamic fluctuations, and its preferred conformation can differ depending on the environment, such as in aqueous solution versus the solid state. nd.eduresearchgate.netresearchgate.netacs.org
In aqueous solution, D-ribose (B76849) exists in a dynamic equilibrium between its various cyclic forms (alpha/beta pyranose and alpha/beta furanose) and the open-chain aldehyde form. nih.govnd.eduresearchgate.netacs.org While pyranose forms are often dominant in the equilibrium mixture of free D-ribose in solution at ambient conditions, this compound is the form incorporated into RNA and other important biomolecules. nih.govnd.eduresearchgate.net Molecular dynamics simulations have been used to study the conformational behavior of this compound in aqueous solution. researchgate.netresearchgate.netnih.gov
In the solid state, the favored conformation can be influenced by crystal packing forces and intermolecular interactions like hydrogen bonding. researchgate.netacs.orgoup.com Studies on crystalline forms of D-ribose have shown the presence of pyranose forms, with the beta-furanose form not always observed in the crystal structure of the free sugar. researchgate.netacs.org However, the ribofuranose ring in crystalline nucleoside and nucleotide structures exhibits specific puckering preferences. x3dna.orgresearchgate.net
Hydration Effects on Furanose Ring Dynamics
The presence of water molecules in aqueous solution significantly influences the structural dynamics and conformational preferences of this compound through hydration effects. researchgate.netresearchgate.netnih.gov Water molecules can form hydrogen bond networks with the hydroxyl groups and the ring oxygen of the sugar, affecting its flexibility and favoring certain puckered states. researchgate.netresearchgate.netnih.gov
Ab initio molecular dynamics simulations have shown that hydration effects on the low-frequency dynamics of beta-ribofuranose puckering are related to local interactions between the anomeric and hydroxymethyl oxygens and surrounding water molecules. researchgate.net Circular hydrogen bond networks involving ribofuranose oxygens and water molecules have been observed and are influenced by the orientation of the hydroxymethyl group. researchgate.netnih.gov These interactions can lead to polarization effects in the hydration shell water molecules. researchgate.netnih.gov The competition for water molecules at different hydration sites can also change dynamically. researchgate.net
Table 2: Hydration Effects on this compound
| Interaction Type | Description | Impact on Conformation / Dynamics |
| Hydrogen Bonding with Hydroxyls | Formation of hydrogen bonds between water and OH groups. | Influences flexibility and can stabilize certain puckers. researchgate.netresearchgate.netnih.gov |
| Hydrogen Bonding with Ring Oxygen | Formation of hydrogen bonds between water and O4'. | Contributes to the overall hydration shell and its effects. researchgate.netnih.gov |
| Circular Hydrogen Bond Networks | Networks involving sugar oxygens and water molecules. | Influenced by hydroxymethyl group orientation; involves polarization. researchgate.netnih.gov |
| Local Interactions | Interactions near anomeric and hydroxymethyl oxygens with water. | Closely related to hydration effects on low-frequency puckering dynamics. researchgate.net |
| Competition for Hydration Sites | Dynamic changes in water molecule distribution around the sugar. | Affects the specific hydration environment and its influence. researchgate.net |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound and its derivatives is significantly influenced by intermolecular interactions, primarily hydrogen bonding. Studies on deoxy-phenyl-beta-D-ribofuranose derivatives have shown that ribofuranose groups are connected by intermolecular O-H···O hydrogen bonds, forming two-dimensional networks or layers in the crystal structure. researchgate.netresearchgate.net For example, in one crystal form of 1-deoxy-1-(4-fluorophenyl)-β-D-ribofuranose, these interactions lead to the formation of double layers. researchgate.net The O···O contact distances in these hydrogen bonds typically range from approximately 2.7 to 2.9 Å. researchgate.net
Beyond hydrogen bonds, weaker interactions such as C-H···F-C and C-H···π interactions can also play a role in completing the crystal packing in the third dimension. researchgate.net In some cases, the arrangement of molecules in the crystal lattice can be described by typical herring-bone-like arrays. ucl.ac.uk Analysis of crystal structures, such as that of a truncated form of decaprenylphosphoryl-beta-D-ribose 2'-epimerase, also reveals specific packing interactions between protein monomers that involve regions interacting with a ribofuranose moiety. nih.gov
Chirality and Enantiomeric Studies
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental characteristic of this compound. This compound is the D-enantiomer of ribofuranose with a beta configuration at the anomeric center, and its mirror image is beta-L-ribofuranose. nih.gov The presence of multiple chiral centers (specifically, carbons C1', C2', C3', and C4') in the ribofuranose ring gives rise to stereoisomers. The study of these enantiomers and their interactions is crucial in understanding biological processes.
Homochirality in Biological Systems
A striking feature of life as we know it is the homochirality of its key biomolecules. In nucleic acids (RNA and DNA), the sugar component is exclusively D-ribose (in RNA) or D-2'-deoxyribose (in DNA). portlandpress.commdpi.commdpi.com This preference for the D-enantiomer of ribose is a fundamental aspect of the molecular architecture of life, contrasting with the L-amino acids that predominantly make up proteins. portlandpress.commdpi.comaip.org
The homochirality of the sugar moiety is considered essential for the formation of the well-defined higher-order structures of nucleic acids, such as the double helix in DNA and the complex folds in RNA, which would be impossible with a random mixture of D and L ribose. portlandpress.comnih.govnih.gov The specific handedness of the sugar building blocks ensures predictable interactions necessary for complex biochemical processes. mdpi.com While the exact origins of this biological homochirality remain a subject of scientific investigation, hypotheses suggest mechanisms that could have led to an initial enantiomeric excess, which was then amplified. mdpi.comaip.orgnih.govnih.gov For instance, some research explores the potential for chiral catalysis or crystallization on chiral surfaces to favor the formation of D-ribose or its precursors under prebiotic conditions. aip.orgnih.govnih.gov
Chiral Recognition Mechanisms
Chiral recognition, the ability to distinguish between enantiomers, is vital in biological systems and has significant implications in various fields, including bioanalysis and pharmacy. mdpi.comresearchgate.net The specific interactions between molecules often depend on their stereochemistry. For this compound, chiral recognition mechanisms are involved in its biological roles and can be exploited for analytical purposes.
Research has explored methods for the chiral recognition of D- and L-ribose. One approach involves using beta-cyclodextrin-coated silver nanoparticles, which exhibit differential aggregation in the presence of D- or L-ribose, leading to distinguishable visual color changes and differences in surface-enhanced Raman spectroscopy (SERS) signals. mdpi.comresearchgate.netnih.gov This method leverages the fact that D-ribose and cyclodextrin (B1172386) can have similar chirality, leading to stronger intermolecular interactions, such as hydrogen bonds and dipole-dipole effects, compared to L-ribose. mdpi.com
Furthermore, the inherent chiral recognition in biological systems is evident in the specific binding of enzymes and other proteins to D-ribose-containing molecules like nucleotides. acs.org The stereoselective attachment of L-amino acids to D-ribonucleotides in processes involving tRNA analogs also highlights the chiral recognition mechanisms that were potentially crucial in the early transfer of homochirality from RNA to peptides. aip.orgnih.gov Studies using synthetic L-DNA have demonstrated its utility in distinguishing between enantio-specific and nonspecific interactions in DNA-drug binding studies, further illustrating the importance of chiral recognition in molecular interactions. nih.gov
PubChem CIDs of Mentioned Compounds
| Compound Name | PubChem CID |
| This compound | 447347 |
| Adenosine (B11128) | 60961 |
| Adenosine Monophosphate | 6083 |
| Double Stranded RNA | 135499568 |
Data Table: Intermolecular Interactions in a Deoxy-phenyl-β-D-ribofuranose Derivative
| Interaction Type | Description | O...O Contact Distance (Å) |
| Intermolecular Hydrogen Bond | Connecting ribofuranose groups (O-H···O) | 2.7172 - 2.8895 |
| Weak Interaction | Connecting layers (e.g., C-H···F-C, C-H···π) | Not specified in detail |
Data Table: Chirality of Ribose Carbons in Linear and Furanose Forms
| Ribose Form | Carbon | Chirality (D-Ribose) | Chirality (L-Ribose) |
| Linear | C2 | S | R |
| Linear | C3 | R | S |
| Linear | C4 | R | S |
| Ribofuranose | C2 | S | R |
| Ribofuranose | C3 | R | S |
| Ribofuranose | C4 | R | S |
Note: Chirality assignments based on search result mdpi.com. C1' in the furanose form is the anomeric carbon and also a chiral center.
Synthetic Methodologies and Chemical Modifications of Beta D Ribofuranose
Stereoselective Glycosylation Strategies
Glycosylation, the formation of a glycosidic bond between a sugar and another molecule (the aglycone), is a key transformation in ribofuranose chemistry. Achieving stereoselectivity, specifically the formation of the beta-anomer, is often a primary goal.
Formation of N-Glycosidic Bonds
The formation of N-glycosidic bonds is central to the synthesis of ribonucleosides, where a nitrogenous base is attached to the anomeric carbon (C1') of the ribofuranose sugar. While the formation of the N-glycosidic bond between D-ribose (B76849) and nitrogenous bases was once assumed to occur directly in prebiotic scenarios, this pathway seems unlikely due to factors like low concentrations of reactants in aqueous environments nih.gov.
Modern synthetic methods often employ protected ribofuranose derivatives as glycosyl donors and activated nitrogenous bases as acceptors. The Vorbrüggen glycosylation is a widely used method for the synthesis of N-ribonucleosides, typically involving a protected ribofuranosyl halide or acetate (B1210297) and a silylated base in the presence of a Lewis acid catalyst. researchgate.net This method can provide good stereoselectivity for the beta-anomer, often influenced by neighboring group participation from a protecting group at the C2' position. For instance, a 2'-O-acetyl group can facilitate the stereoselective formation of the beta-glycosidic bond. beilstein-journals.org Palladium-catalyzed N-glycosylation reactions using D-ribofuranose chloride donors have also shown excellent reactivity and exclusive beta stereoselectivity with various arylamines. chinesechemsoc.org
However, achieving stereocontrol can be challenging, and mixtures of alpha and beta anomers can sometimes be obtained, necessitating separation techniques. nih.gov
Formation of C-Glycosidic Bonds
C-glycosides, where a carbon-carbon bond connects the sugar to the aglycone, offer enhanced chemical and metabolic stability compared to their N- and O-linked counterparts. rsc.orgresearchgate.net The synthesis of C-glycosides of beta-D-Ribofuranose involves forming a C-C bond at the anomeric center.
Methods for C-glycoside formation often involve the nucleophilic attack of a carbon nucleophile on an electrophilic anomeric center. nih.gov For example, the synthesis of 1,2-dideoxy-1-phenyl-beta-D-ribofuranose has been achieved through Grignard addition to a protected hemiacetal, followed by acid-catalyzed ring closure. nih.gov Palladium-catalyzed reactions have also been developed for the stereoselective synthesis of C-glycosides, including those derived from protected D-ribofuranose chloride donors, which can yield products with beta-selectivity. rsc.org
Other approaches include the reaction of furanosyl halides with arylzinc reagents, which can lead to beta-arylated glycosides with high diastereoselectivity. researchgate.net The stereoselectivity in C-glycosylation can be influenced by factors such as the protecting groups and the reaction conditions. rsc.org
O-Glycosylation Reactions
O-glycosylation involves the formation of an ether linkage between the anomeric carbon of a sugar and a hydroxyl group of an aglycone. For this compound, this can involve linking to other sugar units or to hydroxyl-containing molecules.
The synthesis of O-glycosidic bonds can be challenging due to the presence of multiple hydroxyl groups on the sugar. libretexts.org Stereospecific O-glycosylation with formation of a beta-glycosidic bond has been reported using protected ribofuranose derivatives as glycosyl donors and nucleosides carrying a free hydroxyl group as acceptors, often in the presence of Lewis acids like tin tetrachloride. nih.govresearchgate.net For instance, the synthesis of 3'-O-beta-D-ribofuranosyladenosine involved the glycosylation of a silylated adenosine (B11128) derivative with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose catalyzed by tin tetrachloride, resulting in stereospecific beta-glycosidic bond formation. nih.gov
Catalytic and highly stereoselective O-glycosylation reactions of 1-O-acylribofuranose with alkyl trimethylsilyl (B98337) ethers have also been reported using a combination of silver salts and lithium perchlorate (B79767) or diphenyltin (B89523) sulfide. oup.com
Synthesis of Protected this compound Intermediates (e.g., acetylated derivatives)
The synthesis of protected this compound intermediates is crucial for selective glycosylation and other chemical transformations. Acetylated derivatives are commonly used protecting groups.
A well-known method for preparing protected ribofuranose involves the conversion of D-ribose into beta-tetra-O-acetyl-D-ribofuranose. This typically involves steps such as acetal (B89532) formation, acetylation, and acetolysis. google.comgoogle.com For example, a process starting from D-ribose can involve methylation, followed by benzoylation and then acetylation to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose. wikipedia.org Another common intermediate is 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose, which can be synthesized from D-ribose through a sequence involving acetal formation, acetylation with acetic anhydride (B1165640) in pyridine, and acetolysis in acetic acid and acetic anhydride with an acid catalyst. google.comgoogle.com This process can yield a mixture of alpha and beta anomers, with the beta anomer often being the major product. google.comgoogle.com
Protected ribofuranose intermediates with various protecting groups, including acetyl, benzoyl, silyl, and benzyl, have been successfully employed in C-glycosylation reactions. rsc.org
Data on the synthesis of acetylated this compound intermediates can be found in the literature, detailing reaction conditions, reagents, and yields. For example, the synthesis of 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose from L-ribose has been reported with specific conditions for acetal formation, acetylation, and acetolysis, leading to a mixture of anomers from which the beta anomer can be isolated google.comgoogle.com.
Here is an example of data that might be presented in a table format, based on the search results:
| Protected Ribofuranose Intermediate | Starting Material | Key Reagents | Conditions | Anomeric Ratio (β:α) (if reported) | Overall Yield (if reported) | Source |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Ribose | Acetic anhydride, Benzoyl chloride, Catalyst/Base | Not explicitly detailed in snippet, typical protection conditions | Not specified | Not specified | ontosight.ai |
| β-Tetra-O-acetyl-D-ribofuranose | D-Ribose | Acetal formation, Acetylation, Acetolysis | MeOH/HCl, Acetic anhydride/Pyridine, Acetic acid/Acetic anhydride/H₂SO₄ | 2:1 to 3:1 (β:α) | Up to 57% (L-enantiomer) | google.comgoogle.com |
| 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | D-ribose | Acetic anhydride, Pyridine, H₂SO₄ | Specific temperatures and times chemicalbook.com | Not explicitly specified in snippet for D-isomer, L-isomer mixture 2:1 to 3:1 google.comgoogle.com | Not specified | chemicalbook.com |
Preparation of Nucleoside and Nucleotide Analogues Based on this compound
Nucleoside and nucleotide analogues based on this compound are compounds where either the sugar, the base, or both are chemically modified. These analogues are of significant interest due to their potential biological activities, particularly as antiviral and anticancer agents. ontosight.ainih.govnih.gov
Modified Base Analogues
Modified base analogues involve attaching a non-canonical nitrogenous base to the this compound sugar. This modification can alter the properties and interactions of the resulting nucleoside or nucleotide.
The synthesis of these analogues typically involves coupling a modified heterocyclic base with a protected this compound derivative using glycosylation strategies, such as the Vorbrüggen method. nih.govnih.gov For example, a focused library of nucleoside analogues has been constructed by coupling a 3'-C-ethynyl-D-ribofuranose sugar scaffold with variously modified purine (B94841) nucleobases. nih.govnih.gov
Research has explored nucleoside analogues with substituted 1,2,3-triazole rings in the nucleic base or linking the base to the ribofuranosyl residue through a triazole bridge. mdpi.com The copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction has been employed as a strategy for synthesizing such analogues, involving the coupling of alkyne-substituted pyrimidines with an azide (B81097) precursor related to this compound. mdpi.com
Examples of modified base analogues include those with altered purine or pyrimidine (B1678525) structures. conicet.gov.ar The synthesis of 2-(beta-D-ribofuranosylthio)pyridine glycosides, a new class of modified base analogues, has been described using reactions of substituted pyridine-2(1H)-thiones and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. nih.govresearchgate.net
The biological activity of these modified base analogues is often evaluated, with some compounds showing promising antiviral or antiproliferative properties. nih.govnih.govmdpi.com
| Modified Base Analogue Class | This compound Derivative Used | Glycosylation Method | Modified Base Examples | Reported Activity (if applicable) | Source |
| Triazolyl Nucleoside Analogues | β-D-ribofuranose azide precursor | CuAAC reaction | Uracil (B121893), 6-methyluracil, Thymine, Quinazoline-2,4-dione, Alloxazine | Antiviral (Influenza A H1N1, Coxsackie B3) | mdpi.com |
| Purine/7-deazapurine analogues | 3'-C-ethynyl-D-ribofuranose sugar | Vorbrüggen glycosylation | Modified purine nucleobases, C7-substituted 7-deazapurines | Antiproliferative, Antiviral | nih.govnih.gov |
| 2-(beta-D-ribofuranosylthio)pyridine glycosides | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | Reaction with pyridine-2(1H)-thiones | Substituted pyridine-2(1H)-thiones | Not specified in snippet | nih.govresearchgate.net |
Sugar-Modified Analogues (e.g., LNA, 2'-O,4'-C-methylene, 3'-C-ethynyl)
Modifications to the sugar ring of this compound can significantly influence the conformation and properties of the resulting nucleoside and oligonucleotide derivatives. Two prominent examples of such modifications are the introduction of a bridge between the 2'-oxygen and 4'-carbon atoms, leading to Locked Nucleic Acids (LNA), and the incorporation of an ethynyl (B1212043) group at the 3'-carbon position.
Locked Nucleic Acids (LNA)
Locked Nucleic Acids (LNA), also known as bridged nucleic acids (BNA), represent a class of modified ribonucleotides characterized by a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon atoms of the ribofuranose ring. This structural constraint locks the sugar conformation, typically favoring the C3'-endo (North) conformation, which is characteristic of the A-form helix commonly found in RNA and RNA-DNA hybrids. wikipedia.orguniversiteitleiden.nlglenresearch.combiomers.net The rigid bicyclic structure of LNA monomers confers enhanced thermal stability and nuclease resistance to oligonucleotides incorporating these modifications. wikipedia.orguniversiteitleiden.nlglenresearch.combiomers.netctdbase.orgebi.ac.ukwikipedia.orgnih.gov
Synthetic routes for LNA monomers have been developed, including convergent synthesis strategies starting from materials such as D-glucose. nih.govwikipedia.org These methods typically involve the stereoselective coupling of a modified sugar intermediate with a nucleobase, followed by ring closure to form the characteristic 2'-O,4'-C-methylene bridge. nih.govwikipedia.org Research findings indicate that LNA-modified oligonucleotides exhibit high binding affinity towards complementary DNA and RNA sequences, contributing to increased melting temperatures of duplexes. wikipedia.orguniversiteitleiden.nlbiomers.netctdbase.orgebi.ac.uk The incorporation of LNA monomers can lead to a significant increase in thermostability, with reported increases of +2 to +10°C per LNA monomer substitution in modified RNA helices. wikipedia.org
3'-C-Ethynyl Modified Analogues
The introduction of an ethynyl group at the 3'-carbon position of the ribofuranose sugar is another modification explored in the synthesis of nucleoside analogues. These 3'-C-ethynyl-substituted nucleosides have been synthesized and evaluated for various biological activities. nih.govnih.govgoogle.commybiosource.comwikipedia.org
Synthesis of 3'-C-ethynyl nucleosides often involves the preparation of a modified sugar scaffold, such as a 3'-C-ethynyl-D-ribofuranose derivative, which is then coupled with a desired nucleobase using established glycosylation methods, such as the Vorbrüggen coupling reaction. nih.govmybiosource.com Research has investigated the synthesis of 3'-C-ethynyl modifications in the context of both pyranonucleosides and furanonucleosides, coupled with various purine and pyrimidine bases. nih.govnih.govgoogle.commybiosource.com Studies on 3'-C-ethynylcytidine (ECyd, TAS-106) have shown that this analogue can be incorporated into cells and converted to its phosphorylated forms. wikipedia.org
Enzymatic Synthesis Approaches
Enzymatic synthesis offers an alternative to traditional chemical methods for the preparation of nucleosides and their modified analogues, often providing advantages in terms of regio- and stereoselectivity. wikipedia.orgnih.gov Enzymes play a significant role in both the synthesis of natural nucleosides and the incorporation of modified sugar or base moieties into nucleic acid structures.
Nucleoside phosphorylases (NPs), including purine nucleoside phosphorylase (PNP) and pyrimidine or uridine (B1682114) nucleoside phosphorylase (PyNP/UP), are key enzymes utilized in enzymatic synthesis. wikipedia.orgnih.gov These enzymes catalyze reversible transglycosylation reactions, facilitating the exchange of glycosyl moieties between nucleobases and sugar donors. wikipedia.org This enzymatic transglycosylation approach can be employed to synthesize various nucleoside analogues by using modified nucleobases or sugar precursors. wikipedia.org
Furthermore, RNA polymerases are capable of incorporating modified ribonucleoside triphosphates (NTPs) into growing RNA chains during in vitro transcription. researchgate.netresearchgate.netgoogle.commdpi.com This enzymatic polymerization allows for the synthesis of modified RNA sequences containing nucleotides with alterations in the sugar or base. Studies have systematically investigated the efficiency of incorporating various modified pyrimidine and 7-deazapurine NTPs by RNA polymerases. researchgate.net A biocatalytic methodology involving selective enzymatic monoacetylation has also been explored for the convergent synthesis of LNA monomers, highlighting the utility of enzymes in the preparation of modified sugar scaffolds.
Biochemical Significance and Biological Roles of N Glycosyl Derivatives of Beta D Ribofuranose
Fundamental Building Block of Nucleic Acids (RNA)
Beta-D-ribofuranose is a crucial component of ribonucleic acid (RNA). ecmdb.caquicktakes.io In RNA, ribonucleotides, which are 5'-monophosphates of purine (B94841) (Adenosine or Guanosine) or pyrimidine (B1678525) (Cytosine or Uridine) ribonucleosides, are linked together to form the polymer chain. researchgate.netbiorxiv.org These ribonucleosides consist of a nitrogenous base connected through a glycosidic linkage to the C1' atom of the this compound sugar. researchgate.net The nucleotide units are joined by phosphodiester bonds linking the C3' of one ribose to the 5'-phosphate of the next, forming the sugar-phosphate backbone of RNA. researchgate.netbiorxiv.org
Contribution to RNA Structural Integrity and Function
The this compound moiety is integral to the structural integrity and function of RNA. quicktakes.io The alternating sugar-phosphate backbone, formed by phosphodiester bonds linking successive ribofuranose units, constitutes the primary structure of RNA. researchgate.netbiorxiv.orgresearchgate.net While the basic constitution of RNA is similar to DNA, the presence of the 2'-OH group on the ribose sugar in RNA has significant consequences. researchgate.netresearchgate.netnih.gov This hydroxyl group makes RNA strands inherently less stable than DNA counterparts, increasing their susceptibility to chain cleavage. researchgate.netresearchgate.netnih.gov Despite this, RNA molecules exhibit complex and diverse architectures, folding upon themselves through noncovalent interactions like hydrogen bonding and van der Waal's forces to form secondary and tertiary structures such as double helical stems, bulges, and loops. researchgate.netresearchgate.net The flexibility afforded by the torsion angles within the ribose residue and surrounding bonds influences the configuration of nucleosides and nucleotides, contributing to the secondary structure of nucleic acids. wikipedia.org
Ribonucleotide Incorporation Preferences
While this compound is the standard sugar in RNA, ribonucleotides can also be incorporated into DNA, although typically at much lower frequencies due to the sugar selectivity of DNA polymerases. nih.govoup.comtandfonline.complos.org DNA polymerases generally discriminate against ribonucleotide triphosphates (rNTPs) during DNA synthesis, often via steric exclusion of the 2'-OH group of the ribose. oup.comtandfonline.com However, this discrimination is not absolute, and ribonucleotides are occasionally incorporated into the eukaryotic genome. nih.govoup.comtandfonline.complos.org The frequency of ribonucleotide incorporation can vary depending on the specific polymerase, the identity of the ribonucleotide base, and the local sequence context. nih.govtandfonline.complos.org For instance, studies on SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) have shown surprisingly low base substitution fidelity and variations in misincorporation frequency for different ribonucleotides. nih.govnih.gov In eukaryotic DNA replication, ribonucleotides are incorporated by major replicative DNA polymerases (Pol α, Pol δ, and Pol ε), and can also be remnants of RNA primers used to initiate DNA synthesis. nih.govplos.org The ratio of rNTPs to deoxyribonucleotide triphosphates (dNTPs) can influence the levels of ribonucleotide incorporation. plos.org
Role in Cellular Metabolism and Catalysis
N-glycosyl derivatives of this compound are ubiquitously utilized in cellular metabolism. mdpi.comresearchgate.net They are involved in numerous catalytic processes, including chemical energy production and storage. mdpi.comresearchgate.netnih.govresearchgate.net
Constituents of Coenzymes and Cofactors (e.g., ATP, NADH, FADH2)
This compound is a component of several metabolically important coenzymes and cofactors. umaryland.eduecmdb.cawikipedia.orgmdpi.comresearchgate.net These include adenosine (B11128) triphosphate (ATP), nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), and flavin adenine dinucleotide (FADH2). umaryland.eduecmdb.cawikipedia.orgmdpi.comresearchgate.net ATP, derived from ribose, adenine, and three phosphate (B84403) groups, is a primary molecule for chemical energy storage and transfer in cells. ecmdb.cawikipedia.orgmdpi.comresearchgate.net NADH and FADH2 contain the D-ribofuranose moiety and act as electron acceptors in key metabolic pathways such as glycolysis, the citric acid cycle, fermentation, and the electron transport chain. wikipedia.org Cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), also ribose derivatives, function as secondary messengers in cellular signaling pathways. wikipedia.org Coenzyme A (CoA), another crucial cofactor containing a this compound derivative, is involved in various metabolic reactions, including the synthesis and oxidation of fatty acids. wikipedia.orgmdpi.comresearchgate.net The structure of the this compound ring itself, potentially due to its rigidity, appears to be essential for the coenzymic function of certain cofactors like adenosylcobalamin. nih.gov
Enzymatic Reaction Mechanisms Involving Ribose Phosphorylation (e.g., Ribokinase)
Ribose phosphorylation is a key step in ribose metabolism and nucleotide synthesis. The enzyme ribokinase (EC 2.7.1.15) catalyzes the phosphorylation of ribose to ribose-5-phosphate (B1218738) using ATP. ebi.ac.ukdiva-portal.orgmdpi.comontosight.aiontosight.ai This reaction is typically the first step in the metabolism of exogenous ribose and helps trap ribose within the cell after uptake. ebi.ac.ukdiva-portal.org Phosphorylation by ribokinase also prepares the sugar for its use in the synthesis of nucleotides, histidine, and for entry into the pentose (B10789219) phosphate pathway. ebi.ac.ukdiva-portal.org Ribokinase is a homodimer enzyme with two symmetrical active sites. mdpi.com The mechanism involves the deprotonation of the 5'-hydroxyl group of ribose by a catalytic residue (e.g., Asp255 in E. coli ribokinase), which increases its nucleophilicity for attack on the gamma-phosphate of ATP. ebi.ac.uk Magnesium ions are present in the active site and play roles in coordinating phosphates and stabilizing the transition state. ebi.ac.uk
Involvement in Gene Expression and Regulation (General)
N-glycosyl derivatives of this compound are involved in the encoding, decoding, regulation, and expression of genes. wikipedia.orgmdpi.comnih.govresearchgate.net As the building blocks of RNA, these derivatives are directly involved in the processes of transcription and translation, which are central to gene expression. umaryland.eduecmdb.cawikipedia.orgmdpi.comnih.govresearchgate.netontosight.ai Beyond their role in the genetic code, ribose-containing molecules also participate in regulatory mechanisms. For example, cyclic AMP (cAMP) can control sugar catabolism in prokaryotic cells by regulating gene expression on appropriate operons. mdpi.com Additionally, derivatives like 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranose (AICAR) have been shown to affect the expression of genes involved in lipid synthesis. physiology.orgpsu.edu Poly(ADP-ribos)ylation, a process involving the transfer of ADP-ribose units (containing this compound), has been linked to transcriptional control of gene expression and regulation of metabolism. nih.gov
Minor Nucleosides in tRNA and their Synthesis
Transfer RNAs (tRNAs) contain a diverse array of modified nucleosides, many of which are derivatives of this compound. These modifications occur post-transcriptionally, catalyzed by specific enzymes. Minor nucleosides play critical roles in tRNA folding, stability, and decoding accuracy during protein synthesis. wikilectures.euontosight.aiijeab.comtandfonline.comnih.gov The presence and location of these modifications can vary depending on the organism and the specific tRNA species. oup.commdpi.com
Several notable minor nucleosides found in tRNA are N-glycosyl derivatives of this compound with modifications to the base. These include pseudouridine (B1679824) (Ψ), dihydrouridine (D), and inosine (B1671953) (I).
Pseudouridine (Ψ)
Pseudouridine is an isomer of uridine (B1682114) where the uracil (B121893) base is linked to the ribose sugar through a carbon-carbon bond (C-C glycosidic bond) instead of the typical nitrogen-carbon (N-C) glycosidic bond found in canonical nucleosides. ijeab.comnih.gov This isomerization is catalyzed by pseudouridine synthases (PUSs). ontosight.aiijeab.comnih.gov Pseudouridine is the most abundant RNA modification and is found in various types of RNA, including tRNA, rRNA, and snRNA. ijeab.comnih.gov In tRNA, pseudouridine contributes to the proper folding and conformation, enhances stability, and influences codon-anticodon interactions, thereby affecting the efficiency and accuracy of translation. ontosight.aiijeab.com Pseudouridine synthases are classified into several families, with members acting on different positions within the tRNA molecule. ijeab.com For instance, TruB (Pus4 in eukaryotes) targets Ψ55 in tRNA. ijeab.comtandfonline.comuniprot.org The synthesis of pseudouridine involves the intramolecular conversion of uridine to pseudouridine. ebi.ac.uk
Dihydrouridine (D)
Dihydrouridine is formed by the reduction of the double bond between carbons 5 and 6 of the uracil base in uridine. oup.compnas.org This reaction is catalyzed by dihydrouridine synthases (Dus), which are flavoenzymes. oup.compnas.org Dihydrouridine is commonly found in the D-loop of many tRNAs, for which this loop is named. wikilectures.eupnas.orgjax.org It is often present at positions 16 and 17, and sometimes at positions 20, 20a, and 20b. jax.org Dihydrouridine is thought to promote structural flexibility in tRNA by destabilizing the C3'-endo ribose conformation, which is associated with base-stacked RNA. oup.compnas.org The synthesis of dihydrouridine involves the reduction of a uridine residue within the tRNA molecule. jax.orgontosight.ai Dus enzymes typically use NADPH as a hydride source to reduce flavin mononucleotide (FMN), which then donates a hydride to the C6 atom of the uridine substrate. oup.com
Inosine (I)
Inosine is a purine nucleoside formed by the deamination of adenosine. oup.commdpi.compatsnap.com This modification is catalyzed by adenosine deaminases acting on tRNA (ADATs). oup.commdpi.comnih.gov Inosine is frequently found at position 34, the wobble position, in the anticodon loop of tRNA. mdpi.comoup.commdpi.comnih.govtandfonline.com The presence of inosine at the wobble position allows a single tRNA to recognize multiple codons, specifically those ending in U, C, or A, due to its ability to wobble base pair. oup.commdpi.compatsnap.comnih.gov This expands the decoding capacity of the tRNA and is crucial for efficient and accurate protein synthesis. oup.commdpi.compatsnap.com In bacteria, I34 is primarily found in tRNAArg, while in eukaryotes, it is present in several different tRNAs. oup.comnih.govtandfonline.com The eukaryotic ADAT enzyme is a heterodimer composed of ADAT2 and ADAT3 subunits, whereas the bacterial enzyme TadA is a homodimer. oup.comnih.gov
Synthesis of Minor Nucleosides
The synthesis of these minor nucleosides occurs through post-transcriptional modification of the tRNA molecule. Enzymes recognize specific sequences or structural features within the tRNA to catalyze the modification. ontosight.ai For example, pseudouridine synthases are highly specific for their target uridine residues. ontosight.ai Dihydrouridine synthases catalyze the reduction of uridine bases. oup.compnas.org Adenosine deaminases catalyze the deamination of adenosine to inosine. oup.commdpi.comnih.gov
Research findings highlight the importance of these modifications for tRNA function and cellular fitness. ontosight.aitandfonline.compnas.orgelifesciences.org Dysregulation of tRNA modification enzymes has been linked to various diseases. ontosight.aipnas.org Studies on the synthesis of disaccharide nucleosides, which are also found as minor components in some tRNAs (like 2'-O-beta-D-ribofuranosyladenosine and -guanosine in initiator tRNA), demonstrate complex chemical synthesis methods involving the formation of O-glycosidic bonds. msu.ruresearchgate.netexplorationpub.comscispace.comkuleuven.be These disaccharide modifications, located at position 64 in yeast initiator tRNA, can influence the discrimination between initiation and elongation during protein biosynthesis. researchgate.netexplorationpub.com
Here is a table summarizing some key minor nucleosides in tRNA derived from this compound, their location, and the type of modification:
| Minor Nucleoside | Common Position(s) in tRNA | Type of Modification | Key Enzyme Class |
| Pseudouridine (Ψ) | Various (e.g., 39, 55) | Isomerization of Uridine (C-C bond) | Pseudouridine Synthases (PUSs) |
| Dihydrouridine (D) | D-loop (e.g., 16, 17, 20) | Reduction of Uridine base (C5=C6 double bond) | Dihydrouridine Synthases (Dus) |
| Inosine (I) | 34 (Wobble position) | Deamination of Adenosine | Adenosine Deaminases (ADATs) |
| 2'-O-Ribosyladenosine (Ar) | 64 (Yeast initiator tRNA) | Addition of a ribofuranosyl residue via O-glycosidic bond | Ribosyl Transferase (Rit1) |
| 2'-O-Ribosylguanosine (Gr) | 64 (Yeast initiator tRNA) | Addition of a ribofuranosyl residue via O-glycosidic bond | Ribosyl Transferase (Rit1) |
Enzymatic Transformations and Metabolic Pathways Involving Beta D Ribofuranose
Ribose Phosphorylation Mechanisms
The initial and rate-limiting step in the metabolism of beta-D-ribofuranose is its conversion to D-ribose-5-phosphate. This phosphorylation is essential for preparing the sugar for entry into various metabolic routes, including the pentose (B10789219) phosphate (B84403) pathway and the synthesis of nucleotides and the amino acid histidine. acs.org This reaction is primarily catalyzed by the enzyme ribokinase.
Ribokinase (EC 2.7.1.15) is a member of the ribokinase superfamily of proteins that catalyzes the ATP-dependent phosphorylation of the 5'-hydroxyl group of ribose to produce D-ribose-5-phosphate (R5P) and ADP. fiveable.menih.gov This process effectively traps ribose inside the cell for further metabolic use. acs.org The catalytic mechanism of ribokinase is an ordered process that proceeds without a phosphoenzyme intermediate and involves both substrate activation and stabilization of the transition state. wikipedia.org
The active site of ribokinase contains highly conserved motifs and key catalytic residues. acs.orgwikipedia.org A critical residue, Asp255 (in E. coli ribokinase), acts as a catalytic base, deprotonating the 5'-hydroxyl group of the ribose substrate. acs.org This increases the nucleophilicity of the oxygen, facilitating a direct nucleophilic attack on the γ-phosphate of a magnesium-coordinated ATP molecule (Mg-ATP) in an in-line transfer mechanism. acs.org
The transition state of this phosphoryl transfer reaction is stabilized by an anion hole formed by the backbone amide groups of several residues, including Ala252, Ala253, Gly254, and Asp255. acs.org Furthermore, two magnesium ions (Mg²⁺) are crucial for the catalytic activity. acs.org One Mg²⁺ ion coordinates with the α- and β-phosphates of ATP, promoting ADP as a good leaving group, while the second Mg²⁺ ion coordinates with the β- and γ-phosphates, stabilizing the developing negative charge during the transition state. acs.org
| Component | Role in Ribokinase Catalysis |
| Asp255 | Acts as a catalytic base to deprotonate the 5'-hydroxyl of ribose. acs.org |
| Anion Hole (residues 252-255) | Stabilizes the pentavalent transition state of the γ-phosphate. acs.org |
| Mg²⁺A | Coordinates α- and β-phosphates of ATP, facilitating the release of ADP. acs.org |
| Mg²⁺B | Coordinates β- and γ-phosphates of ATP, stabilizing negative charge in the transition state. acs.org |
| ATP | Provides the phosphate group for the phosphorylation of ribose. acs.orgwikipedia.org |
Epimerization Reactions (e.g., decaprenyl phosphoryl-β-D-ribose epimerase)
Derivatives of this compound can undergo epimerization, a reaction that alters the stereochemistry at one of the chiral centers. A notable example is the reaction catalyzed by the enzyme complex decaprenylphosphoryl-β-D-ribose 2'-epimerase, which is essential for the biosynthesis of the mycobacterial cell wall. acs.orgplos.orgpatsnap.com This complex is composed of two proteins, DprE1 and DprE2. acs.orgplos.org
The epimerization occurs via a two-step oxidation-reduction sequence:
Oxidation: The FAD-dependent enzyme DprE1 (also known as decaprenylphosphoryl-beta-D-ribose oxidase) catalyzes the oxidation of the C2' hydroxyl group of DPR. nih.govuniprot.org This results in the formation of a keto intermediate, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). acs.orgnih.govuniprot.org
Reduction: The NADH-dependent enzyme DprE2 subsequently catalyzes the stereospecific reduction of the DPX intermediate to yield DPA, completing the epimerization at the 2' position. acs.orgbiorxiv.org
This enzymatic pathway is a significant target for the development of new anti-tuberculosis drugs, as its inhibition disrupts the formation of the bacterial cell wall. acs.orgpatsnap.comnih.gov
Glycosyltransferase Reactions and Mechanisms
Glycosyltransferases are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule, forming a glycosidic bond. cazypedia.orgnih.govnih.gov In reactions involving ribofuranose or its derivatives, the sugar is typically part of an activated nucleotide sugar, such as UDP-ribose, which serves as the glycosyl donor. nih.govnih.gov
Glycosyltransferases are broadly classified based on the stereochemical outcome of the reaction at the anomeric carbon:
Inverting Glycosyltransferases: These enzymes catalyze the transfer with an inversion of the anomeric stereochemistry (e.g., from α- to β-). The reaction proceeds via a single-step, SN2-like direct displacement mechanism. cazypedia.orgnih.gov An enzymatic general base, typically an aspartate or glutamate residue, facilitates the reaction by deprotonating the acceptor nucleophile. cazypedia.orgresearchgate.net Divalent cations like Mn²⁺ or Mg²⁺ are often required to facilitate the departure of the nucleoside diphosphate leaving group. cazypedia.orgnih.gov
Retaining Glycosyltransferases: These enzymes catalyze the transfer with a net retention of the anomeric stereochemistry. The exact mechanism is less universally agreed upon than for inverting enzymes. nih.gov While a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate is one possibility, strong evidence for this is often lacking. cazypedia.orgnih.gov An alternative mechanism involving a short-lived oxocarbenium ion intermediate at the transition state is considered more likely for many retaining glycosyltransferases. nih.govresearchgate.net
These enzymes are responsible for the synthesis of a vast array of complex carbohydrates and glycoconjugates, playing crucial roles in numerous biological processes.
Nucleoside and Nucleotide Biosynthesis Pathways
The product of ribokinase, D-ribose-5-phosphate (R5P), is the central precursor for the de novo and salvage pathways of nucleotide biosynthesis. fiveable.mewikipedia.orglibretexts.org The first step in these pathways is the conversion of R5P to 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), an "activated" form of ribose. wikipedia.orgresearchgate.netnih.gov This reaction is catalyzed by the enzyme ribose-phosphate diphosphokinase (also known as PRPP synthetase) and involves the transfer of a pyrophosphoryl group from ATP to the C-1 of R5P. wikipedia.orgnih.gov
PRPP is a key metabolic intermediate that links sugar metabolism with the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, as well as the amino acids histidine and tryptophan. nih.gov
De Novo Purine Synthesis: In this pathway, the purine base is assembled step-by-step directly onto the ribose moiety of PRPP. libretexts.org The process begins with the displacement of the pyrophosphate group of PRPP by the amide nitrogen of glutamine, a reaction catalyzed by PRPP amidotransferase. libretexts.org This is the committed step in purine synthesis. A series of subsequent enzymatic reactions adds atoms from glycine, formate, glutamine, aspartate, and CO₂ to build the purine ring, ultimately forming inosine (B1671953) monophosphate (IMP), the precursor to both AMP and GMP. libretexts.org
De Novo Pyrimidine Synthesis: In contrast to purine synthesis, the pyrimidine ring (orotate) is synthesized first and is then attached to the ribose sugar. wikipedia.org The enzyme orotate phosphoribosyltransferase catalyzes the transfer of the ribose-5-phosphate (B1218738) moiety from PRPP to orotate, forming orotidine-5'-monophosphate (OMP). wikipedia.org OMP is then decarboxylated to form uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides (CTP and TTP).
Salvage Pathways: These pathways recycle preformed bases and nucleosides that arise from the degradation of nucleic acids. wikipedia.org Phosphoribosyltransferases utilize PRPP to convert free purine and pyrimidine bases back into their corresponding nucleotides, which is an energetically less expensive process than de novo synthesis. wikipedia.org
| Pathway | Role of this compound Derivative (PRPP) | Key Enzymes |
| De Novo Purine Synthesis | Serves as the foundation upon which the purine ring is constructed. libretexts.org | PRPP Synthetase, PRPP Amidotransferase |
| De Novo Pyrimidine Synthesis | Donates the ribose-5-phosphate moiety to the pre-formed orotate base. wikipedia.org | PRPP Synthetase, Orotate Phosphoribosyltransferase |
| Salvage Pathways | Provides the activated ribose-5-phosphate for the conversion of free bases into nucleotides. wikipedia.org | PRPP Synthetase, Phosphoribosyltransferases |
Evolutionary and Prebiotic Chemistry Perspectives on Beta D Ribofuranose
The RNA World Hypothesis and the Selection of Beta-D-Ribofuranose
The RNA world hypothesis proposes that RNA served as both the genetic material and the primary catalyst in primitive life forms before the advent of DNA and proteins. vusci.orgnih.govbio-conferences.orgbohrium.comencyclopedia.pub This hypothesis places this compound, as a key component of RNA, at the center of early life. The hypothesis suggests that an "RNA-based World" existed, relying on beta-D-ribonucleotides for self-replication and catalysis. nih.gov
Reasons for this compound Selection over Other Sugars
The prevalence of this compound in biological systems, despite the potential for other sugars to form under prebiotic conditions, suggests a selective advantage. While the exact reasons remain an area of active research, several hypotheses have been proposed.
One factor is the structural flexibility afforded by the furanose ring of ribose. Compared to sugars with smaller (e.g., tetrofuranose) or larger (e.g., hexofuranose) rings, the five-membered furanose ring of ribose provides an optimal balance of flexibility required for the formation of functional oligo- and polynucleotides. nih.gov The presence of hydroxyl groups at the 2' and 3' positions in other pentoses like arabinose, xylose, or lyxose can lead to steric clashes with attached moieties, potentially decreasing structural flexibility compared to ribose. nih.govresearchgate.net
Experimental studies on non-enzymatic template-directed primer extension reactions have indicated a significant preference for the incorporation of ribonucleotides over nucleotides based on other sugars like arabinose or 2'-deoxyribose. nih.govacs.org These reactions, conducted with mixtures of nucleotides, favored the enrichment of ribonucleotides in descendant strands, suggesting a possible mechanism for the selection of ribonucleotides from a primordial mixture. nih.gov
Furthermore, molecular modeling studies have revealed that the free rotation of functional groups (hydroxyl, phosphate (B84403), nucleobase) within nucleotides is optimally facilitated in beta-D-ribose, but not in other pentoses like arabinose, xylose, or lyxose. researchgate.netmdpi.comresearchgate.net This free movement is considered essential for the flexibility of RNA chains. researchgate.netmdpi.com
The permeability of ribose through primitive cell membranes (vesicles made of phospholipids (B1166683) or single-chain fatty acids) might also have played a role in its selection. Ribose has shown unusually high permeability compared to other sugars, which could have been advantageous for its uptake into early protocells. csbsju.edu
The homochirality of the sugar moiety in the RNA world, specifically the selection of the D-enantiomer of ribofuranose, is another intriguing aspect. nih.govresearchgate.net While prebiotic synthesis would likely yield racemic mixtures, experimental evidence suggests that the presence of nucleotides with the wrong chirality can act as chain terminators during polymerization, potentially favoring the selection of homochiral RNA strands over time. nih.gov
Prebiotic Synthesis of Beta-D-Ribonucleotides
A significant challenge for the RNA world hypothesis has been identifying plausible prebiotic pathways for the synthesis of beta-D-ribonucleotides. The traditional view involved the separate formation of ribose and nucleobases, followed by their combination. However, efficient and plausible reactions for this direct glycosylation have been difficult to identify, particularly for pyrimidine (B1678525) bases. nih.govresearchgate.netmdpi.com
Recent research has explored alternative pathways that bypass the need for free ribose and nucleobases as initial reactants. One proposed route involves the reaction of simpler plausible prebiotic molecules like cyanamide, cyanoacetylene, glycolaldehyde, glyceraldehyde, and inorganic phosphate. acs.orgacs.org This pathway can proceed through intermediates such as arabinose aminooxazoline and anhydronucleosides, leading to the formation of activated pyrimidine ribonucleotides. acs.orgnih.govacs.org
Another approach suggests a divergent synthesis from a common furanosyl-oxazoline scaffold, which could yield both purine (B94841) and pyrimidine precursors with controlled sugar structure and stereochemistry. researchgate.net
Studies have also investigated the role of minerals and surfaces in facilitating prebiotic synthesis. Metal-doped clays, for instance, have shown the ability to selectively bind to ribose from a mixture of sugars and promote the phosphorylation of nucleosides. researchgate.net Hydrothermal conditions have also been explored as potential environments for the spontaneous combination of nucleobases and 5-phospho-alpha-D-ribose-1-diphosphate (alpha-PRPP), a mechanism surprisingly similar to modern biological nucleotide synthesis. chemrxiv.org
While significant progress has been made, the prebiotic synthesis of purine ribonucleotides remains a greater challenge compared to pyrimidines in terms of identifying direct and high-yielding routes. nih.gov Furthermore, prebiotic conditions are likely to produce a heterogeneous mixture of nucleotides, including noncanonical forms and different sugar isomers, raising questions about how relatively homogeneous RNA could have emerged. acs.orgacs.orgnih.gov
Role in Abiogenesis and Early Life Evolution
This compound, as the sugar component of RNA, is intrinsically linked to theories of abiogenesis, the process by which life arose from inanimate matter. The RNA world hypothesis posits that RNA molecules, built upon the this compound backbone, were among the first self-replicating and catalytic entities, forming the basis of primitive life. nih.govbohrium.comnih.govresearchgate.net
In this scenario, RNA would have performed functions later taken over by DNA (information storage) and proteins (catalysis). vusci.orgnih.govwikidoc.org The ability of RNA to act as both genotype and phenotype is central to its proposed role in the earliest stages of life's evolution. acs.org
The transition from an RNA-dominated world to the DNA-protein world of today involved key evolutionary steps, including the synthesis of 2'-deoxyribonucleotides from ribonucleotides (a process now catalyzed by ribonucleotide reductase) and the evolution of protein synthesis machinery where ribosomal RNA (rRNA) plays a crucial catalytic role in peptide bond formation. bio-conferences.orgencyclopedia.pub The universal presence of N-glycosidic derivatives of this compound in essential metabolic processes across all known organisms underscores their fundamental importance established during the early stages of life. nih.govresearchgate.netresearchgate.net
Molecular Fossils and Evolutionary Traces
Evidence supporting the RNA world hypothesis and the early significance of this compound comes partly from the concept of "molecular fossils." These are molecules or structures in modern cells that are believed to be remnants of an earlier, RNA-dominated era. nih.govunf.eduelifesciences.org
Ribosomes, the cellular machinery responsible for protein synthesis, are considered prime examples of molecular fossils. The catalytic core of the ribosome, where peptide bonds are formed, is composed of ribosomal RNA (rRNA), with proteins primarily playing structural roles. encyclopedia.pubunf.edu This suggests that the fundamental process of protein synthesis was originally an RNA-catalyzed reaction. encyclopedia.pub
Other potential molecular fossils include ribozymes found in modern organisms that perform various catalytic functions, as well as certain RNA-based cofactors that are essential for enzymatic activity. bio-conferences.orgnih.govnih.gov The existence of these functional RNA molecules in contemporary biology provides compelling evidence for a historical period where RNA played a more central and diverse set of roles. vusci.orgnih.govunf.eduelifesciences.org
While the direct fossilization of RNA molecules is unlikely due to their relative instability compared to DNA, the widespread presence and essential functions of this compound-containing molecules in all life forms serve as indirect evolutionary traces of their critical role in abiogenesis and early life evolution. nih.govresearchgate.netresearchgate.net
Advanced Spectroscopic and Computational Methodologies in Beta D Ribofuranose Research
Spectroscopic Techniques for Conformational Analysis
Spectroscopic methods play a crucial role in experimentally determining the structural features and conformational dynamics of beta-D-ribofuranose in various states, including solution and solid phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, vicinal coupling constants)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful tool for probing the solution-state conformation of this compound and its derivatives. Analysis of 1H NMR spectra, especially vicinal coupling constants (³J H,H), provides valuable information about the dihedral angles within the furanose ring and exocyclic groups, which are indicative of specific conformers. nih.govunimo.itnd.eduacs.orgresearchgate.netrsc.orgunirioja.escapes.gov.br
Studies utilizing 1H NMR have identified different conformational preferences in beta-D-ribofuranosides and ribonucleosides, often influenced by substituents like the 2,3-O-isopropylidene group. For instance, the presence of a 2,3-O-isopropylidene group has been shown to lock beta-D-ribofuranosides in an E₀-like conformation. nih.govrsc.orgrsc.org Ribonucleosides without this group tend to adopt ³E-like and ²E-like conformations. nih.govrsc.org
Vicinal coupling constants are particularly informative due to their dependence on dihedral angles, as described by the Karplus curve. A zero coupling constant between vicinal protons, for example, suggests a torsion angle in the range of 80–100°. nih.govrsc.org This observation is a useful indicator in the conformational analysis of furanose rings based on 1H NMR spectra. nih.govrsc.org The coupling constants indicative of a specific conformation have been found to be relatively insensitive to changes in the aglycone or solvent in some cases. rsc.org
Detailed analysis of 13C−1H and 13C−13C spin-coupling constants in methyl beta-D-ribofuranoside has also been performed using 1D and 2D NMR spectroscopy. capes.gov.br These coupling constants can provide further insights into structural and conformational aspects, with some values being particularly sensitive to furanose ring and hydroxymethyl group conformation. capes.gov.br
Vibrational Spectroscopy (IR, Raman, Inelastic Neutron Scattering)
Vibrational spectroscopy techniques, including Infrared (IR), Raman, and Inelastic Neutron Scattering (INS), offer complementary information about the structure and dynamics of this compound by probing its vibrational modes. nih.govacs.orgresearchgate.net These methods are sensitive to bonding interactions, functional groups, conformation, and the molecular environment. nih.govacs.org
A comprehensive analysis of the vibrational spectra of methyl-beta-D-ribofuranoside, for example, has been conducted using a combination of INS, Raman, and IR spectroscopy. nih.govacs.orgresearchgate.net This multi-technique approach allows for the observation of vibrational modes regardless of optical selection rules, which is a distinct advantage of INS. nih.govacs.org
Specific spectral regions in IR and Raman spectra can be indicative of particular structural features. For D-ribose (B76849), characteristic Raman features are observed in the low-wavenumber region (below 400 cm⁻¹), dominated by lattice vibrations and functional group rotation, and in the mid-energy region (400–900 cm⁻¹), dominated by out-of-plane bending motions of the furanose ring. nih.govresearchgate.netresearchgate.net High-energy regions (>2800 cm⁻¹) encompass C–H and O–H stretching modes, providing evidence of hydrogen bonding interactions. nih.govresearchgate.net
IR spectra of D-ribose show distinctive bands in the range of 900–1100 cm⁻¹, assigned to coupled C-O, C-C, and C-O-H bending vibrations. researchgate.net The shape and position of O-H stretching bands in the high-wavenumber region can also provide information about hydrogen bonding networks. researchgate.net
Vibrational spectroscopy, particularly Raman spectroscopy and Raman optical activity measurements, are considered state-of-the-art techniques for studying carbohydrates due to their ability to exploit molecular chirality to establish structural characteristics. nih.govacs.org
X-ray Crystallography and Diffraction Studies
X-ray crystallography and diffraction studies provide detailed three-dimensional structural information about this compound in the solid state. nih.govnd.edursc.orgresearchgate.netresearchgate.netnih.goviucr.orgnih.gov While this compound is the form found in RNA, crystalline D-ribose itself often exists in pyranose forms. researchgate.net However, X-ray analysis of beta-D-ribofuranoside derivatives has been instrumental in confirming conformational assignments made by other techniques like NMR and DFT calculations. nih.govrsc.orgresearchgate.net
Structural data from X-ray diffraction studies of beta-D-ribofuranosides and ribonucleosides have been deposited in databases like the Cambridge Crystallographic Data Center (CCDC), providing a valuable resource for conformational analysis. nih.govrsc.orgrsc.org These studies have helped identify specific conformations adopted in the solid state, such as the E₀-like and E₄-like conformations in certain derivatives. nih.govrsc.orgresearchgate.net
Computational Chemistry Approaches
Computational chemistry methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are essential for complementing experimental data and providing deeper insights into the conformational landscape, dynamics, and interactions of this compound at the atomic level.
Density Functional Theory (DFT) Calculations for Conformational Preferences and Dynamics
Density Functional Theory (DFT) calculations are widely used to explore the potential energy surface of this compound, determine the relative stabilities of different conformers, and calculate parameters that can be compared with experimental spectroscopic data, such as NMR coupling constants and vibrational frequencies. nd.eduacs.orgrsc.orgnih.govresearchgate.netresearchgate.netulpgc.esbiomedres.us
DFT optimizations have been employed to confirm conformational assignments made based on 1H NMR spectra. nih.govrsc.org These calculations can predict the most stable conformers and the energy barriers between them, providing a theoretical basis for understanding observed conformational preferences. nd.eduacs.orgulpgc.es Studies have shown that factors such as unfavorable ecliptic orientation of hydroxyl groups, pseudodiaxial interactions, and anomeric effects influence the conformational preferences of the this compound ring. nih.govrsc.org
DFT calculations are also used to derive Karplus relationships specifically tailored for furanose rings, enabling the prediction of 3J H,H values from calculated dihedral angles for direct comparison with NMR data. nih.gov Furthermore, DFT is used to calculate vibrational frequencies and simulate IR, Raman, and INS spectra, aiding in the unambiguous assignment of experimental vibrational features. nih.govacs.orgresearchgate.net
Theoretical studies using DFT have explored the conformational energy profiles of this compound and its derivatives, showing how changes in substitution can significantly affect preferred conformations and barriers to pseudorotation. nd.eduacs.org
Molecular Dynamics Simulations for Structural Fluctuations and Hydration
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of this compound in solution, providing insights into its structural fluctuations, ring puckering, and interactions with solvent molecules, particularly water. unirioja.esnih.govacs.orgnih.govresearchgate.netresearchgate.netoup.commdpi.com
Ab initio molecular dynamics simulations have been used to examine the structural fluctuation and low-frequency dynamics of beta-ribofuranose puckering in aqueous solution. researchgate.netresearchgate.net These simulations can reveal correlations between different structural parameters, such as the distance between anomeric and hydroxymethyl oxygens and the phase angle of pseudorotation. researchgate.net
MD simulations are crucial for understanding hydration effects on this compound. Studies have investigated the hydration structure on the surface of the molecule in aqueous solution, focusing on hydrogen bond networks involving ribofuranose oxygens and water molecules. researchgate.netresearchgate.net Simulations can show how the orientation of exocyclic groups, like the hydroxymethyl group, influences these hydration networks. researchgate.net
MD simulations have also been combined with experimental data, such as NMR coupling constants, to perform experiment-guided conformational analysis in solution. unirioja.es These simulations can generate structural ensembles that represent the dynamic behavior of the molecule in its solvated state. unirioja.es
Quantum Mechanical Calculations
Quantum mechanical calculations, including ab initio molecular orbital (MO) and density functional theory (DFT) methods, are extensively applied to investigate the structural and conformational landscape of this compound and its derivatives. These computational approaches allow for the theoretical determination of molecular geometries, relative energies of different conformers, and energy barriers to conformational changes such as pseudorotation of the furanose ring. acs.orgnih.govnd.edubiopolymers.org.uanih.govacs.org
Studies utilizing DFT and MP2 methods have explored the conformational preferences of D-ribose and 2-deoxy-D-ribose, considering various forms including furanoses and pyranoses. nih.govacs.org These calculations involve optimizing molecular geometries using specific basis sets and functionals, such as B3LYP with the 6-31G(d,p) basis set, and calculating single point energies at higher levels of theory like MP2/6-311++G(d,p) or MP2/cc-pVQZ to refine energy differences between conformers. biopolymers.org.ua The results from these calculations help in identifying the most stable conformers and understanding the factors that influence their populations. nih.govbiopolymers.org.ua
Furthermore, quantum mechanical calculations are instrumental in predicting spectroscopic parameters, such as NMR spin-spin coupling constants, which can be directly compared with experimental data. acs.orgnd.eduacs.org DFT methods have been used to calculate 13C−1H and 13C−13C coupling constants in methyl beta-D-ribofuranoside, revealing correlations between these couplings and the molecular structure and conformation of the ribofuranose ring. acs.org These computational predictions aid in the interpretation of complex NMR spectra and provide a deeper understanding of the relationship between structure and spectroscopic observables. acs.orgnd.edu
Computational studies have also investigated the conformational capacity of 2-deoxy-D-ribofuranose, generating extensive conformational families for both alpha and beta anomers. biopolymers.org.ua These studies involve setting initial geometries based on torsion angles and pseudorotation parameters, followed by geometry optimization using DFT. biopolymers.org.ua The findings highlight the presence of specific DNA-like conformations within these families and demonstrate that anharmonic corrections can significantly impact the vibrational Gibbs energy of the molecule. biopolymers.org.ua
Quantum mechanical calculations are also applied to study derivatives of this compound, such as aza analogues, to understand the effect of structural modifications on their properties and interactions. acs.org These computational analyses contribute to understanding the relevance of conformational properties to biological activity. acs.org
Natural Orbital Analysis
Natural Orbital Analysis, particularly Natural Bond Orbital (NBO) analysis, is a computational technique used to investigate the nature of bonding and non-covalent interactions within a molecule. This method is valuable for understanding electronic delocalization, anomeric effects, and intramolecular hydrogen bonding, all of which play a significant role in determining the conformation and stability of carbohydrates like this compound. nih.govulpgc.es
In the context of ribose and 2-deoxyribose, NBO analysis has been employed in conjunction with DFT and MP2 calculations to confirm the presence and evaluate the strength of endo- and exo-anomeric effects. nih.gov These effects, arising from the interaction between lone pairs on oxygen atoms and antibonding orbitals, significantly influence the conformational preferences of the furanose ring. nih.gov
NBO analysis also provides insights into intramolecular hydrogen bonding interactions, which contribute to the stabilization of specific conformers. nih.gov By analyzing the interactions between donor and acceptor orbitals, researchers can characterize the nature and strength of these hydrogen bonds, further enhancing the understanding of the factors governing the conformational landscape of this compound. nih.govulpgc.es
Chiroptical Spectroscopy (e.g., VCD)
Chiroptical spectroscopy, such as Vibrational Circular Dichroism (VCD), is a powerful experimental technique used to probe the three-dimensional structure and conformational preferences of chiral molecules in solution or solid phases. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral sample, providing a unique spectroscopic fingerprint that is highly sensitive to conformation. acs.orgulpgc.esmdpi.combruker.com
VCD spectroscopy, often combined with theoretical calculations, has been applied to study the conformational behavior of D-ribose and 2-deoxy-D-ribose. acs.orgulpgc.esresearchgate.netresearchgate.net Experimental VCD spectra of these carbohydrates in different phases (e.g., aqueous solutions, solid films) are recorded and compared with theoretical VCD spectra calculated for various predicted conformers using quantum mechanical methods. acs.orgulpgc.es This comparison allows for the assignment of specific conformations present in the sample and the determination of their relative populations. acs.orgulpgc.es
Studies using VCD have provided insights into the mixture of anomeric and ring forms (furanose and pyranose) present in solution and solid phases. acs.orgulpgc.es For instance, VCD studies on D-ribose have indicated the presence of both pyranose and furanose forms in solution. acs.org The technique is particularly useful for studying the conformational flexibility of the furanose ring and how it is influenced by factors such as solvation or the presence of substituents. acs.orgulpgc.es The sensitivity of VCD spectra to subtle conformational changes makes it a valuable tool for validating and complementing the results obtained from computational studies. acs.orgulpgc.es
Future Research Directions and Challenges in Beta D Ribofuranose Studies
Elucidating Complex Conformational Landscapes and Dynamics
Understanding the precise conformational preferences and dynamic behavior of beta-D-ribofuranose is crucial for comprehending its interactions in biological systems and in the context of prebiotic chemistry. Future research aims to refine our understanding of these intricate landscapes.
Studies employing a combination of experimental techniques, such as inelastic neutron scattering, Raman, and infrared spectroscopy, alongside advanced computational methods like density functional theory (DFT), are essential for providing unambiguous assignments of vibrational features and exploring the conformational space. acs.org Computational studies have already explored thousands of rotamers for ribofuranose in different forms, indicating the complexity of its conformational landscape. researchgate.net Further research is needed to fully map these landscapes, particularly in various environments (e.g., aqueous solutions, bound to proteins or nucleic acids), and to understand the subtle energy differences between conformers. Elucidating the delicate balance between enthalpy and entropy that governs these motions is key to understanding which conformations are thermodynamically favorable in biological contexts. acs.org
Development of Novel Synthetic Routes for Analogues
The synthesis of this compound analogues with modified structures is vital for developing new therapeutic agents and probes for biological processes. Despite existing methods, challenges remain in achieving high yields and stereoselectivity, particularly for complex modifications.
Future research will focus on developing more efficient and selective synthetic routes. This includes exploring alternative approaches to form glycosidic bonds, which are highly desirable to reduce the number of steps in synthetic procedures. explorationpub.com The synthesis of disaccharide nucleosides and orthogonally protected building blocks remains a complex problem, often requiring multistep approaches for orthogonal protection of hydroxyl groups. explorationpub.com Introducing additional ribofuranose moieties into existing structures can be complicated by steric hindrance, necessitating the exploration of new synthetic strategies. explorationpub.com For instance, attempts to couple bulky groups at certain positions on the ribofuranose core have proven challenging. nih.gov Novel methods for the efficient production of this compound derivatives, potentially utilizing mixtures of anomers to avoid waste, are also under investigation. google.comgoogle.com The development of new methodologies, such as click chemistry, has shown promise in synthesizing novel nucleoside analogues with potential antiviral activity. mdpi.com
Deeper Understanding of Enzymatic Recognition and Catalysis
This compound is a key component recognized by numerous enzymes involved in fundamental biological processes, including nucleic acid metabolism and cell wall biosynthesis. Future research will delve deeper into the molecular basis of these interactions.
Studies are ongoing to structurally characterize enzymes that utilize this compound derivatives as substrates, such as decaprenylphosphoryl-beta-D-ribose epimerase-2 (DprE2), an enzyme involved in Mycobacterium tuberculosis cell wall biogenesis. fortunejournals.com Understanding the structural basis of cofactor binding, such as NADH binding to MtbDprE2, is critical for developing specific inhibitors. fortunejournals.com Research into enzyme recognition sites is also crucial for applications like codrug development, where a phosphodiester moiety linked to a this compound core can act as an enzyme recognition trigger for selective drug release. nih.govacs.orgresearchgate.net Further investigation is needed to understand how enzymes differentiate between ribose and deoxyribose nucleotides, although some enzymes show minimal restrictions on the 2'-position of the sugar moiety. mdpi.com Enzymatic synthesis approaches for producing nucleoside-5'-triphosphates and their analogs also continue to be explored, with efforts to improve conversion rates and broaden substrate specificity. mdpi.com
Further Exploration of Prebiotic Chemical Pathways and RNA World Scenarios
The prevalence of this compound in extant life suggests a crucial role in the origins of life, particularly within the framework of the RNA World hypothesis. However, plausible prebiotic synthesis routes for this compound and its derivatives remain a significant challenge.
Future research aims to identify and validate plausible prebiotic pathways that could have led to the formation of this compound and ribonucleotides on the early Earth. The "prebiotic chemist's nightmare" problem highlights the challenge of synthesizing specific biomolecules in sufficient yields within a complex mixture of prebiotic reactions. nih.gov While some studies have described stereoselective synthesis of nucleotides using phosphorylated carbohydrates and nucleobases, the efficiency of d-riboside synthesis can be lower than that of other pentosides. nih.gov The direct chemical synthesis of beta-D-nucleotides from d-ribose (B76849) and nitrogenous bases appears unlikely or very inefficient under plausible prebiotic conditions. nih.gov Alternative scenarios, such as the formation of pre-RNA polymers based on different backbones, have been explored. colostate.edu The exclusive presence of this compound in nucleic acids, despite the higher stability of pyranose species at equilibrium, remains a conundrum that requires further investigation into factors like temperature gradients that might have favored furanose formation. acs.orgresearchgate.net Exploring the full chemical potential of precursors and utilizing systems chemical analysis are crucial for developing a comprehensive overview of the chemistry that led to the start of life. ucl.ac.uk Research into the spontaneous prebiotic formation of beta-ribofuranosides that can self-assemble with complementary heterocycles offers promising insights into how some challenges associated with the prebiotic emergence of RNA might have been overcome. researchgate.net
Integration of Multi-Disciplinary Approaches for Comprehensive Understanding
A holistic understanding of this compound necessitates the integration of expertise and techniques from various scientific disciplines.
Q & A
Q. What are the established synthetic routes for β-D-ribofuranose derivatives, and how can their purity be validated?
The synthesis of β-D-ribofuranose derivatives, such as 1,2,3,5-tetraacetyl-β-D-ribofuranose, typically involves acetylation of ribose using acetic anhydride with a catalyst (e.g., pyridine or sulfuric acid). Post-reaction purification via recrystallization or chromatography is critical to remove unreacted reagents and byproducts . Purity validation employs:
Q. How does β-D-ribofuranose contribute to RNA structure and function in biochemical studies?
β-D-ribofuranose forms the sugar backbone of RNA, influencing helix stability and ligand interactions. Its furanose ring puckering (C2'-endo or C3'-endo conformations) modulates RNA duplex flexibility and ribozyme activity . Experimental approaches include:
- X-ray crystallography to resolve ribose conformations in RNA motifs.
- Isothermal titration calorimetry (ITC) to study ribose-mediated binding thermodynamics .
Q. What are the standard protocols for handling β-D-ribofuranose derivatives in laboratory settings?
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of acetyl groups.
- Solubility : Use anhydrous DMSO or acetonitrile for reactions; aqueous buffers (pH 6–7) for biological assays.
- Safety : While generally low-risk, cytotoxic effects at >1 mM concentrations require PPE (gloves, goggles) and fume hood use .
Advanced Research Questions
Q. How can contradictory data on the biological activity of 1,2,3,5-tetraacetyl-β-D-ribofuranose be resolved?
Discrepancies in reported anti-inflammatory or cytotoxic effects may arise from:
- Purity variations : Impurities (e.g., residual acetic acid) can skew bioassays. Validate purity via elemental analysis and FTIR .
- Cell line specificity : Test activity across multiple models (e.g., HEK293 vs. HepG2) and use dose-response curves to differentiate off-target effects .
- Metabolic stability : Assess deacetylation rates in vitro using liver microsomes to determine active metabolites .
Q. What strategies optimize the regioselective synthesis of β-D-ribofuranose derivatives for nucleotide analog development?
Regioselective acetylation/benzoylation is critical for drug precursor synthesis (e.g., nucleoside analogs):
- Protecting group strategies : Use transient silyl ethers (TBDMS) to block specific hydroxyl groups, enabling stepwise functionalization .
- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively deprotect acetyl groups under mild conditions .
- Microwave-assisted synthesis : Reduces reaction times and improves yield (e.g., 85% yield in 30 minutes vs. 6 hours conventional) .
Q. How can β-D-ribofuranose derivatives enhance RNA stability in therapeutic delivery systems?
Acetylated ribose derivatives improve RNA bioavailability by:
- Lipid nanoparticle (LNP) formulation : Incorporate 1,2,3,5-tetraacetyl-β-D-ribofuranose into cationic lipids to enhance endosomal escape .
- Chemical modification : Replace 2'-OH with acetylated groups to reduce nuclease degradation while maintaining RNA interference (RNAi) activity .
- In vivo tracking : Use ¹³C-labeled ribose derivatives for metabolic flux analysis in RNA delivery studies .
Methodological Considerations and Future Directions
- Data gaps : Limited pharmacokinetic profiles of acetylated derivatives necessitate in vivo ADME studies .
- Standardization : Develop unified protocols for synthesis and bioactivity assays to improve reproducibility .
- Emerging applications : Explore ribose-based metal-organic frameworks (MOFs) for chiral catalysis or biosensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
